molecular formula C18H18N4O3S B2807540 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1903389-04-7

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2807540
CAS No.: 1903389-04-7
M. Wt: 370.43
InChI Key: ARBYQENQKXTEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A variety of N-substituted dihydropyridine derivatives have been designed, synthesized, and evaluated for their potential anticancer activities. The structural motifs of these compounds, including oxadiazole and dihydropyridine rings, have shown significant bioactivity against various cancer cell lines. For instance, derivatives have been tested for their efficacy against breast, lung, colon, and ovarian cancer cell lines, with some showing higher anticancer activities than reference drugs such as etoposide (Ravinaik et al., 2021). Moreover, certain 1,4-dihydropyridine derivatives containing the oxadiazole moiety have demonstrated potent cytotoxic effects on human breast cancer (MCF-7) cells, suggesting the enhancement of cytotoxic potential through structural modifications (Ghoorbannejad et al., 2021).

Synthesis and Characterization of Heterocyclic Derivatives

The synthesis and characterization of novel heterocyclic compounds, including oxadiazole derivatives, have been explored extensively. These studies aim at the development of compounds with potential bioactive properties. For example, the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides through Beckmann rearrangement of spiro-fused cycloalkanone oximes highlights the versatility of dihydropyridine derivatives in synthesizing complex molecules (Savel'ev et al., 2016). Additionally, the synthesis of mono- and bicyclic heterocyclic derivatives featuring triazole, thia-, and oxadiazole rings underscores the potential of these compounds in yielding biologically active molecules (El‐Sayed et al., 2008).

Crystal Structure and Biological Studies

The crystal structure analysis of certain dihydropyridine and oxadiazole derivatives has provided insights into their potential biological applications. For instance, the crystal structure of a thiophen-2-yl and oxadiazol-2-yl ethenyl benzamide derivative revealed stabilization by hydrogen bonds and π···π interactions, which are critical for understanding the molecular basis of their biological activities (Sharma et al., 2016).

Nematocidal and Antioxidant Activities

Novel oxadiazole derivatives have also been synthesized and evaluated for their nematocidal activities, with some compounds showing promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022). Furthermore, the antioxidant activity of dihydropyridine derivatives has been assessed, highlighting their potential as potent antioxidants in comparison to known antioxidants such as ascorbic acid (George et al., 2010).

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16-12(5-3-9-19-16)15-21-14(25-22-15)11-20-17(24)18(7-1-2-8-18)13-6-4-10-26-13/h3-6,9-10H,1-2,7-8,11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBYQENQKXTEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.